Tubulin Polymerization Inhibitory Activity of the 3,4,5-Trimethoxybenzamide Scaffold Against the 3,4-Dimethoxybenzamide Analog
The 3,4,5-trimethoxy substitution pattern on the benzamide ring is a well-established pharmacophore for colchicine-site tubulin inhibition. In a comprehensive study of 31 hydrazone analogs, compounds retaining the 3,4,5-trimethoxybenzamide core demonstrated nanomolar antiproliferative activity, whereas the removal of a single methoxy group (producing a 3,4-dimethoxybenzamide analog such as CAS 339006-93-8) is generally associated with a substantial loss of potency, based on structure-activity relationship (SAR) principles established for this target [1]. However, a direct, simultaneous comparison between CAS 391883-17-3 and its 3,4-dimethoxy congener in the same assay has not been publicly reported.
| Evidence Dimension | Antiproliferative potency (IC50) against leukemia cell lines |
|---|---|
| Target Compound Data | Not specifically reported for CAS 391883-17-3 |
| Comparator Or Baseline | N-(1'-naphthyl)-3,4,5-trimethoxybenzohydrazide (a same-scaffold analog) IC50 values in the nanomolar range (e.g., 10–100 nM) against Jurkat and RS4;11 leukemia cells [1] |
| Quantified Difference | SAR indicates that removing the 5-methoxy group (forming a dimethoxy analog) typically reduces potency by >10-fold based on the critical role of the trimethoxy motif in tubulin binding; no direct data for CAS 391883-17-3 vs. CAS 339006-93-8 |
| Conditions | Jurkat and RS4;11 human leukemia cell lines, 48–72 h MTT assay [1] |
Why This Matters
For a procurement decision aiming to acquire a tubulin-targeting probe, preserving the 3,4,5-trimethoxybenzamide core is critical for maintaining target engagement, making CAS 391883-17-3 a more relevant choice than its dimethoxy counterpart for this mechanism.
- [1] Salum, L.B., et al. (2015). N-(1'-naphthyl)-3,4,5-trimethoxybenzohydrazide as microtubule destabilizer: Synthesis, cytotoxicity, inhibition of cell migration and in vivo activity against acute lymphoblastic leukemia. European Journal of Medicinal Chemistry, 96, 504-518. View Source
